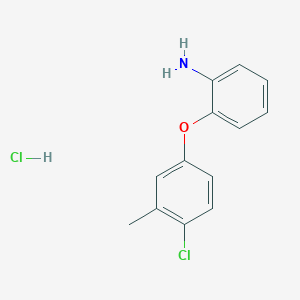

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with aniline in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has diverse applications in scientific research:

1. Biochemical Assays

- It is utilized in enzyme activity studies, acting as a probe to investigate specific metabolic pathways. This application is crucial for drug development and understanding disease mechanisms.

2. Medicinal Chemistry

- The compound serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting specific biological pathways. Its unique structure allows for modifications that can enhance therapeutic efficacy.

3. Material Science

- In polymer chemistry, it can be used as an additive to improve the properties of polymers, such as thermal stability and mechanical strength.

Case Study 1: Enzyme Interaction Studies

In a study published in a peer-reviewed journal, researchers explored the interaction of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride with cytochrome P450 enzymes. The findings indicated that the compound could inhibit specific enzyme activities, providing insights into its potential role in drug metabolism and toxicity assessments.

| Study Aspect | Details |

|---|---|

| Objective | Investigate enzyme inhibition |

| Methodology | In vitro assays using human liver microsomes |

| Findings | Significant inhibition of CYP1A2 activity |

Case Study 2: Synthesis of Azo Dyes

Another application involves using this compound in synthesizing azo dyes. This process highlights its role as an intermediate in dye chemistry, particularly for textiles.

| Dye Type | Synthesis Method |

|---|---|

| Azo Dye Example | Pigment Red 7 |

| Methodology | Diazotization followed by coupling reactions |

| Yield | Over 80% with optimized conditions |

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chlorophenoxy)aniline hydrochloride: Similar in structure but lacks the methyl group on the phenoxy ring.

2-(4-Methylphenoxy)aniline hydrochloride: Similar in structure but lacks the chlorine atom on the phenoxy ring.

2-(3-Chloro-4-methylphenoxy)aniline hydrochloride: Similar in structure but has different positions of the chlorine and methyl groups on the phenoxy ring.

Uniqueness

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride is unique due to the specific positions of the chlorine and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets .

Activité Biologique

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. With the molecular formula C₁₃H₁₃Cl₂NO and a molecular weight of approximately 270.15 g/mol, this compound features both chloro and phenoxy groups, which contribute to its reactivity and biological properties. This article reviews its biological activity, including anticancer properties, synthesis methods, and potential applications in drug development.

- Molecular Structure : The compound consists of a chloro-substituted phenyl ring linked to an aniline moiety.

- Appearance : Typically appears as white to off-white crystalline solid.

- Solubility : Soluble in water and organic solvents, enhancing its utility in various chemical applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines. For example, it has been reported to possess cytotoxic activity against A-431 (human epidermoid carcinoma) and other cell lines, with IC50 values indicating effective dose-response relationships.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : It interacts with cellular pathways that regulate cell growth and apoptosis.

- Targeting Specific Proteins : Molecular dynamics simulations suggest interactions with proteins involved in cancer progression, primarily through hydrophobic contacts and limited hydrogen bonding .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that allow for the controlled introduction of functional groups essential for its biological activity. Key steps include:

- Formation of the Phenoxy Group : Often synthesized through nucleophilic substitution reactions.

- Aniline Formation : The aniline moiety is introduced via amination reactions.

This multi-step synthesis is crucial for optimizing the compound's reactivity and biological profile .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated:

- Cell Line Tested : A-431 and Jurkat cells.

- IC50 Values : Less than those observed for standard chemotherapeutics like doxorubicin, suggesting superior potency in certain contexts .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that:

- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxic activity.

- Modifications to the aniline portion can significantly affect biological outcomes, indicating a need for careful design in drug development .

Comparative Analysis

The following table summarizes structural comparisons with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-methylaniline | Chloro-substituted aniline | Lacks phenoxy group |

| 3-Methyl-4-chloroaniline | Simple methyl and chloro substitution | No phenoxy functionality |

| 2-Amino-4-chlorophenol | Amino group on chlorophenol | Different functional groups affecting reactivity |

| 4-Chlorophenyl ether | Ether linkage instead of amine | Lacks amino functionality |

The unique combination of chloro and phenoxy groups in this compound enhances its reactivity compared to structurally similar compounds.

Propriétés

IUPAC Name |

2-(4-chloro-3-methylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYXFZYWTCTRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.